1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea
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Overview
Description
1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea typically involves the reaction of 4-tert-butylbenzyl isothiocyanate with 4-hydroxy-3-methoxybenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Tert-butylbenzyl)-3-(4-hydroxybenzyl)thiourea
- 1-(4-Tert-butylbenzyl)-3-(3-methoxybenzyl)thiourea
- 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea
Uniqueness
1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is unique due to the presence of both tert-butyl and hydroxy-methoxy substituents on the benzyl groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other thioureas.
Biological Activity
1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 4-tert-butylbenzyl isocyanate with 4-hydroxy-3-methoxybenzylamine. The resulting structure features a thiourea moiety which is pivotal for its biological activity.
Anticancer Activity
Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : U937 (human leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range (1.29 - 20 µM), indicating potent antiproliferative effects against these cell lines .
Antioxidant Activity
Thiourea derivatives have also demonstrated strong antioxidant capabilities. For example, related compounds have been tested against DPPH and ABTS free radicals, showing IC50 values ranging from 45 µg/mL to 52 µg/mL . This antioxidant activity contributes to their potential in cancer therapy by reducing oxidative stress in cells.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against a panel of pathogenic bacteria. The results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Activity Type | Target | IC50/Effective Concentration |
---|---|---|
Anticancer | U937, MCF-7, A549 | 1.29 - 20 µM |
Antioxidant | DPPH, ABTS | 45 - 52 µg/mL |
Antimicrobial | Staphylococcus aureus | Effective against pathogenic strains |
Case Studies
Several studies have focused on the biological activities of thiourea derivatives:
- Anticancer Efficacy : A study demonstrated that a structurally similar thiourea derivative inhibited cell proliferation in human leukemia cells with an IC50 of approximately 1.5 µM. This suggests that modifications in the thiourea structure can enhance anticancer properties .
- Antimicrobial Properties : Research involving the synthesis of various thiourea derivatives showed that certain compounds had a minimum inhibitory concentration (MIC) as low as 16.23 μM against U937 cells, indicating strong antibacterial effects .
The biological activities of thiourea derivatives are often attributed to their ability to interact with specific molecular targets:
- Cancer Cells : Thioureas may induce apoptosis in cancer cells via modulation of signaling pathways associated with cell survival and proliferation.
- Antioxidant Mechanism : The ability of these compounds to scavenge free radicals plays a crucial role in mitigating oxidative damage, which is a common pathway in cancer progression and other diseases.
Properties
Molecular Formula |
C20H26N2O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C20H26N2O2S/c1-20(2,3)16-8-5-14(6-9-16)12-21-19(25)22-13-15-7-10-17(23)18(11-15)24-4/h5-11,23H,12-13H2,1-4H3,(H2,21,22,25) |
InChI Key |
MRDJEHJOSCNEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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